N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide
Overview
Description
N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide is a useful research compound. Its molecular formula is C16H11Cl2N3O2 and its molecular weight is 348.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic carboxamides, which include derivatives similar to "N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide", have been evaluated as potential antipsychotic agents. They were studied for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, and for their ability to antagonize apomorphine-induced climbing in mice (Norman et al., 1996).
A series of novel 8-methoxyquinoline-2-carboxamide compounds, structurally related to "this compound", showed moderate to good antibacterial efficacy against various Gram-positive and Gram-negative bacteria (Qu et al., 2018).
Carboxamides with a similar structure have been synthesized and demonstrated moderate to excellent antibacterial and antifungal activities (Rajput & Sharma, 2021).
Studies involving crystal structures of compounds structurally related to "this compound" provide insights into their molecular arrangements and potential pharmacological applications (Ullah & Altaf, 2014).
In the context of antitubercular activity, some related N,N-diaryl carboxamides have been synthesized and tested against Mycobacterium tuberculosis, demonstrating moderate activity (Amini et al., 2008).
Another study reports on the synthesis of pyridine derivatives as insecticides, indicating potential applications in pest control (Bakhite et al., 2014).
A novel series of 3-ethoxyquinoxalin-2-carboxamides, structurally similar, were evaluated as 5-HT3 receptor antagonists and showed promise as anti-depressants (Mahesh et al., 2011).
properties
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-23-13-5-4-10(9-3-2-6-20-14(9)13)16(22)21-15-11(17)7-19-8-12(15)18/h2-8H,1H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYNBZKQYLBKFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)NC3=C(C=NC=C3Cl)Cl)C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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